molecular formula C10H7ClO2 B189163 Methyl 3-(2-chlorophenyl)propiolate CAS No. 7517-81-9

Methyl 3-(2-chlorophenyl)propiolate

Cat. No. B189163
CAS RN: 7517-81-9
M. Wt: 194.61 g/mol
InChI Key: ZFZAZEWQSDUUER-UHFFFAOYSA-N
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Description

“Methyl 3-(2-chlorophenyl)propiolate” is a chemical compound with the formula C10H7ClO2 . It is a derivative of Methyl propiolate, which is an organic compound with the formula HC2CO2CH3 . Methyl propiolate is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid .


Synthesis Analysis

Methyl propiolate is a reagent and building block for the synthesis of other organic compounds . It has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-chlorophenyl)propiolate” is represented by the formula C10H7ClO2 . The molecular weight of this compound is 194.61 g/mol .


Chemical Reactions Analysis

Methyl propiolate is used in reactions that exploit the electrophilicity of the alkyne group . It has been used as a thiol derivatizing agent for capillary electrophoresis .


Physical And Chemical Properties Analysis

“Methyl 3-(2-chlorophenyl)propiolate” is a colorless liquid . The density of Methyl propiolate is 0.945 g/mL and it has a boiling point of 103–105 °C .

Scientific Research Applications

  • Fullerene Chemistry : Methyl propiolate reacts with C60 fullerene in the presence of triphenylphosphine, leading to the formation of bismethanofullerenes and ethenofullerenes. These compounds are of interest in materials science and nanotechnology due to their unique structural and electronic properties (Hsiao, Chidambareswaran, & Cheng, 1998).

  • Organic Synthesis : The synthesis of 5,7-dimethoxycoumarin involves the use of ethyl propiolate, a similar compound to Methyl 3-(2-chlorophenyl)propiolate, showing its utility in the production of organic compounds with potential pharmaceutical applications (Y. Zhi-wen, 2013).

  • Herbicide Analysis : A study focused on the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, a compound structurally related to Methyl 3-(2-chlorophenyl)propiolate, in herbicide formulations, highlighting its importance in agricultural chemistry (Výboh, Michálek, Mrva, & Ungvarský, 1972).

  • Detoxification Study : Research on the detoxification of a similar herbicide compound in plants suggests the relevance of such chemicals in plant biology and environmental science (Collet & Pont, 1978).

  • Chemical Complexes : Studies on hydrido−dihydrogen complexes interacting with methyl propiolate reveal insights into complex chemical reactions and their potential in catalysis and material science (Bohanna et al., 1998).

  • Molecular Structure : An investigation into the structure of Methyl N-(4-chlorophenyl)succinamate, a compound similar to Methyl 3-(2-chlorophenyl)propiolate, contributes to our understanding of molecular conformations and interactions, important in fields like crystallography and drug design (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).

  • Anticancer and Antimicrobial Agents : Synthesis and molecular docking studies of compounds containing elements structurally similar to Methyl 3-(2-chlorophenyl)propiolate have been conducted to explore their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

  • Electrophile and Nucleophile Studies : The use of alpha-nitro ketone, related to Methyl 3-(2-chlorophenyl)propiolate, in synthesizing compounds for probing the Drosophila nicotinic receptor interaction indicates its role in neurochemical research (Zhang, Tomizawa, & Casida, 2004).

  • Hyperpolarizability Studies : Research on the hyperpolarizability of mesoionic compounds with structural similarities to Methyl 3-(2-chlorophenyl)propiolate provides insights into their electronic properties, relevant in fields like photonics and materials science (Barbosa-Silva et al., 2019).

  • Fluorine Chemistry : The study of reactions involving methyl 3-perfluoroalkyl-2-propiolates, which are structurally related to Methyl 3-(2-chlorophenyl)propiolate, expands our knowledge of fluorine chemistry and its applications in various fields, including pharmaceuticals and agrochemicals (Cao, Shi, Fan, & Ding, 2002).

Safety and Hazards

“Methyl 3-(2-chlorophenyl)propiolate” is a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl 3-(2-chlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAZEWQSDUUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356529
Record name methyl 3-(2-chlorophenyl)-2-propynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chlorophenyl)prop-2-ynoate

CAS RN

7517-81-9
Record name methyl 3-(2-chlorophenyl)-2-propynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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